molecular formula C10H12N4O B1486407 2-azido-N-(4-ethylphenyl)acetamide CAS No. 1160748-31-1

2-azido-N-(4-ethylphenyl)acetamide

Cat. No. B1486407
M. Wt: 204.23 g/mol
InChI Key: KNSXMGYEFXHYLH-UHFFFAOYSA-N
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Description

2-azido-N-(4-ethylphenyl)acetamide is a biochemical compound with the molecular formula C10H12N4O and a molecular weight of 204.23 . It is used for proteomics research .


Synthesis Analysis

The synthesis of 2-azido-N-(4-ethylphenyl)acetamide involves the reaction of 2-chloro-N-(4-nitrophenyl)acetamide with sodium azide. The reactants are dissolved in a mixture of ethanol/water (70:30, v:v) and then refluxed for 24 hours at 80 °C. After cooling, the title compound precipitates and is filtered off, dried, and recrystallized from ethanol .

Scientific Research Applications

Chemical Syntheses and Enzymatic Inhibition

Research on acetamido azasugars, which share structural similarities with 2-azido-N-(4-ethylphenyl)acetamide, reveals their application in the inhibition of β-N-acetylglucosaminidase enzymes. These compounds have shown potential as competitive inhibitors, suggesting a route for the synthesis of N-acetylglucosaminyltransferase inhibitors (Takaoka, Kajimoto, & Wong, 1993). Such inhibitors are crucial for understanding and potentially modulating glycosylation processes, which are vital in numerous biological pathways.

Glycoside Formation and Oligosaccharide Synthesis

The use of azido derivatives in the formation of glycosidic bonds and the synthesis of oligosaccharides is another significant area of application. Studies have explored the employment of azido sugars for the synthesis of 1,2-trans-β-glycosidic bonds under low-concentration conditions, demonstrating the utility of these compounds in constructing complex carbohydrate structures (Mong et al., 2012). This research is fundamental for the development of glycoconjugates with potential therapeutic applications.

Anticancer, Anti-inflammatory, and Analgesic Activities

Azido and acetamide derivatives have been investigated for their potential biological activities, including anticancer, anti-inflammatory, and analgesic effects. Compounds synthesized with these functionalities have shown promising results in preclinical models, suggesting the potential for the development of new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014). Such studies underline the importance of azido and acetamide derivatives in medicinal chemistry and drug discovery efforts.

properties

IUPAC Name

2-azido-N-(4-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-2-8-3-5-9(6-4-8)13-10(15)7-12-14-11/h3-6H,2,7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSXMGYEFXHYLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-azido-N-(4-ethylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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